molecular formula C5H13NO2 B1528944 1-Amino-3-methylbutane-2,3-diol CAS No. 1236226-80-4

1-Amino-3-methylbutane-2,3-diol

Cat. No.: B1528944
CAS No.: 1236226-80-4
M. Wt: 119.16 g/mol
InChI Key: BVWUNQADJNOXKU-UHFFFAOYSA-N
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Description

1-Amino-3-methylbutane-2,3-diol is a useful research compound. Its molecular formula is C5H13NO2 and its molecular weight is 119.16 g/mol. The purity is usually 95%.
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Biological Activity

1-Amino-3-methylbutane-2,3-diol (also referred to as 3-Methylbutane-1,2-diol) is a compound with notable biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields.

Chemical Overview

  • Molecular Formula : C5H13NO2
  • CAS Number : 50468-22-9
  • Structure : The compound features two hydroxy groups and an amino group, which are critical for its biological activity.

This compound primarily acts by interacting with various enzymes and proteins within biological systems. Its mechanisms include:

  • Enzyme Interaction : It targets specific enzymes such as biphenyl-2,3-diol 1,2-dioxygenase, influencing metabolic pathways and cellular functions.
  • Cellular Effects : The compound modulates cell signaling pathways and gene expression, which can alter the metabolic state of cells. For instance, it has been shown to affect the expression of genes involved in metabolic pathways.

Absorption and Distribution

The absorption characteristics of this compound are still under investigation. However, its interaction with water suggests that it may influence solvent structures and reaction kinetics within biological environments.

Cellular Localization

This compound is localized in specific cellular compartments, which can affect its activity. The targeting signals and post-translational modifications play a role in directing it to particular organelles.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme ModulationInteraction with biphenyl-2,3-diol 1,2-dioxygenase
Gene ExpressionAlters expression of metabolic pathway-related genes
Cellular MetabolismInfluences overall cellular metabolism and signaling pathways

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Metabolic Pathway Analysis : In a study examining various metabolites in bacterial systems, this compound was found to be involved in key metabolic pathways that facilitate bioremediation processes.
  • Therapeutic Potential : Research has indicated that this compound may have potential therapeutic applications due to its ability to modulate enzyme activities linked to disease states .

Applications

The diverse biological activities of this compound lend themselves to various applications:

  • Biotechnology : Its role as a metabolite suggests potential use in biotechnological applications related to microbial metabolism.
  • Pharmaceutical Development : Given its enzyme modulation properties, it may serve as a lead compound for developing new therapeutics targeting specific metabolic disorders .

Properties

IUPAC Name

1-amino-3-methylbutane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-5(2,8)4(7)3-6/h4,7-8H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWUNQADJNOXKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.